3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a phenyl group, along with a propanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.
Pharmacokinetics
It’s known to be an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The compound is known to stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that it could have potential therapeutic applications in the treatment of β hemoglobinopathies and other anemias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the 2,4-dimethoxyphenyl and phenyl groups. Finally, the propanoic acid moiety is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: This compound shares a similar structural framework but lacks the pyrazole ring.
3-(2,4-dimethoxyphenyl)propanoic acid: Similar to the above compound but with different substitution patterns on the aromatic ring.
Uniqueness
The presence of the pyrazole ring in 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid distinguishes it from other phenylpropanoic acids. This unique structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-9-10-17(18(12-16)26-2)20-14(8-11-19(23)24)13-22(21-20)15-6-4-3-5-7-15/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWGRAZCQSECGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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